molecular formula C21H19N3O2S3 B11216284 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Cat. No.: B11216284
M. Wt: 441.6 g/mol
InChI Key: YFFJHXRUIYSXCC-UHFFFAOYSA-N
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Description

6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a complex organic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl, methylsulfanyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Pyrimidine Ring Construction: The thiazole intermediate is then subjected to cyclization with a suitable amidine derivative to form the thiazolopyrimidine core.

    Substituent Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at specific sites using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole/pyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at specific positions.

Scientific Research Applications

6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one
  • 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

Uniqueness

The uniqueness of 6-(2-methoxyphenyl)-5-(methylsulfanyl)-3-(2-phenylethyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one lies in its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C21H19N3O2S3

Molecular Weight

441.6 g/mol

IUPAC Name

6-(2-methoxyphenyl)-5-methylsulfanyl-3-(2-phenylethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C21H19N3O2S3/c1-26-16-11-7-6-10-15(16)24-19(25)17-18(22-20(24)28-2)23(21(27)29-17)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3

InChI Key

YFFJHXRUIYSXCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(N=C2SC)N(C(=S)S3)CCC4=CC=CC=C4

Origin of Product

United States

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